tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Overview
Description
Tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate: is a chemical compound that belongs to the class of triazolopyrazines
Mechanism of Action
Target of Action
Similar compounds have been found to target c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have been found to inhibit the activity of c-met kinase , thereby disrupting the signaling pathways that promote cell proliferation and survival.
Biochemical Pathways
Inhibition of c-met kinase can disrupt several signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell growth, survival, and migration .
Result of Action
Inhibition of c-met kinase can lead to decreased cell proliferation and increased apoptosis .
Biochemical Analysis
Biochemical Properties
Tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth, motility, and differentiation The interaction with c-Met kinase is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cell lines such as A549, MCF-7, and HeLa, this compound has demonstrated significant anti-tumor activity . It influences cell function by inhibiting cell proliferation, inducing apoptosis, and disrupting cell cycle progression. The compound also affects cell signaling pathways, particularly those involving c-Met kinase, leading to altered gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling events . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound may modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that the compound maintains its inhibitory effects on c-Met kinase and its anti-tumor activity in cancer cell lines
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anti-tumor activity, with higher doses leading to greater inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions These reactions include oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments. The compound’s distribution within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with c-Met kinase and other target proteins . Additionally, the compound may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate typically involves multiple steps, starting with the formation of the triazolopyrazine core. One common synthetic route includes the cyclization of hydrazine derivatives with β-keto esters under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the hydroxymethyl group to a carboxyl group.
Reduction: : Reducing any double or triple bonds present in the molecule.
Substitution: : Replacing one functional group with another, such as converting the carboxylate ester to an amide.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: : Reagents like thionyl chloride (SOCl₂) for converting esters to acid chlorides, followed by amine nucleophiles for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids.
Reduction: : Formation of saturated hydrocarbons or alcohols.
Substitution: : Formation of amides or other substituted derivatives.
Scientific Research Applications
Tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate: can be compared to other triazolopyrazines and related compounds:
Similar Compounds: : Other triazolopyrazines, such as Tert-Butyl 3-(hydroxymethyl)phenethylcarbamate and Tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate .
Uniqueness: : This compound's unique structure, particularly the presence of the hydroxymethyl group, may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)14-4-5-15-8(6-14)12-13-9(15)7-16/h16H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGKZFVCCHAULD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2CO)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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